Lipophilicity Differentiation: (1,4-Oxazepan-3-YL)methanol vs. Piperidin-3-ylmethanol
(1,4-Oxazepan-3-YL)methanol exhibits a computed XLogP of -0.8, which is substantially more hydrophilic than piperidin-3-ylmethanol (Log P -0.37) [1][2]. The addition of a ring oxygen atom in the 1,4-oxazepane scaffold increases polarity and reduces logP by approximately 0.43 units relative to the piperidine analog, translating to roughly a 2.7-fold difference in octanol-water partition coefficient under physiological conditions [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP / Log P) |
|---|---|
| Target Compound Data | XLogP = -0.8 |
| Comparator Or Baseline | Piperidin-3-ylmethanol: Log P = -0.37 |
| Quantified Difference | ΔLogP = -0.43 (target is ~2.7-fold more hydrophilic) |
| Conditions | Computed by XLogP3 / ACD/LogP algorithms; standard in silico comparison |
Why This Matters
A 0.43 logP reduction can shift a compound from CNS-penetrant to peripheral-selective or alter solubility-limited absorption, making scaffold selection directly impactful for procurement decisions in CNS vs. peripheral drug discovery programs.
- [1] PubChem. [(3S)-1,4-OxaZepan-3-yl]methanol. XLogP3-AA: -0.8. View Source
- [2] Chembase. piperidin-3-ylmethanol. Log P: -0.3726614. View Source
